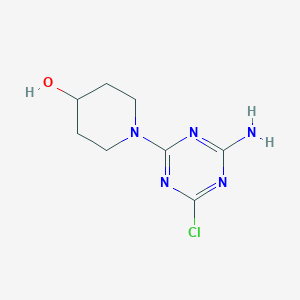
3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-
Vue d'ensemble
Description
“3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-” is a chemical compound that has recently gained attention in the scientific field due to its potential implications. It is a heterocyclic building block .
Synthesis Analysis
Three new series of 4-hydroxy-8-trifluoromethyl-quinoline derivatives were synthesized through multi-step reactions. All the newly synthesized compounds were characterized by spectral and elemental analyses .Molecular Structure Analysis
The molecular formula of “3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-” is C11H5F3N2O. Its molecular weight is 238.16 g/mol.Chemical Reactions Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions .Physical And Chemical Properties Analysis
The boiling point of “3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-” is predicted to be 401.1±45.0 °C. Its density is predicted to be 1.61±0.1 g/cm3 .Applications De Recherche Scientifique
Corrosion Inhibition
- Quinoline derivatives, including those related to 3-Quinolinecarbonitrile, have been studied for their potential as corrosion inhibitors. Computational studies and experimental results show these compounds can effectively inhibit corrosion of metals such as iron (Erdoğan et al., 2017) (Singh, Srivastava, & Quraishi, 2016).
Photochemistry
- The photochemical reactions of quinolinecarbonitriles, including the production of various substituted products upon exposure to light, have been a subject of research. This has implications in material science and photophysics (Hata, Ono, Matono, & Hirose, 1973) (Hata & Nishida, 1985).
Antimicrobial Agents
- Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from compounds including 4-hydrazino-8-(trifluoromethyl)quinoline, have been evaluated for their antibacterial and antifungal activities (Holla et al., 2006).
Synthesis and Properties of Derivatives
- Studies have focused on the synthesis of various derivatives of trifluoromethyl-quinolines and their properties. These derivatives have been evaluated for their antibacterial activity, photophysical properties, and use in photovoltaic applications (Lingaiah et al., 2012) (Padalkar & Sekar, 2014) (Zeyada, El-Nahass, & El-Shabaan, 2016).
Organic Photovoltaic Applications
- Quinoline derivatives have been investigated for their application in organic solar cells, particularly as buffer layers and dopants. The modifications in quinoline can affect electronic properties and improve the efficiency of photovoltaic devices (Tolkki et al., 2012).
Reaction Studies
- Reactions involving hydroxyl-quinoline and various derivatives have been studied for their yield and properties, contributing to the understanding of synthetic routes in organic chemistry (Beyki, Maghsoodlou, & Heydari, 2016).
Safety And Hazards
This compound is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)8-3-1-2-7-9(8)16-5-6(4-15)10(7)17/h1-3,5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRBITMWQMOERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697473 | |
| Record name | 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- | |
CAS RN |
71083-67-5, 61338-18-9 | |
| Record name | 3-Quinolinecarbonitrile, 1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)







![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)

